N-(piperidin-3-yl)benzamide
Description
Contextualization within Medicinal Chemistry and Chemical Biology Research
The N-(piperidin-3-yl)benzamide core is a key building block in the design and synthesis of molecules with therapeutic potential. In medicinal chemistry, this scaffold is frequently utilized in the development of inhibitors for a range of biological targets, including enzymes and receptors. Its structural features allow for three-dimensional diversity, which is crucial for achieving high affinity and selectivity for protein binding sites. Chemical biologists employ derivatives of this compound as molecular probes to investigate cellular pathways and disease mechanisms. The ability to systematically modify the scaffold provides a powerful tool for understanding complex biological systems. ontosight.ai
Overview of the Benzamide (B126) and Piperidine (B6355638) Scaffolds in Bioactive Molecules
Both the benzamide and piperidine moieties are independently recognized as privileged structures in drug discovery, appearing in a vast number of approved pharmaceuticals and clinical candidates.
The benzamide group is a common feature in drugs with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai Its amide bond can participate in crucial hydrogen bonding interactions with biological targets, and the aromatic ring serves as a scaffold for introducing various substituents to modulate activity and physicochemical properties.
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most prevalent heterocyclic scaffolds in pharmaceuticals. mdpi.comresearchgate.net Its conformational flexibility allows it to adapt to the shape of binding pockets, while the nitrogen atom can act as a hydrogen bond acceptor or be protonated to form ionic interactions. The incorporation of a piperidine ring can improve a molecule's pharmacokinetic properties, such as solubility and metabolic stability. mdpi.com The combination of these two pharmacophorically important fragments in this compound creates a powerful platform for the development of new bioactive compounds.
Historical Perspective on Research Endeavors Related to the this compound Moiety
The exploration of piperidinyl-benzamide structures in medicinal chemistry has a rich history rooted in the systematic investigation of structure-activity relationships (SAR). Early research into individual benzamide and piperidine-containing compounds revealed their therapeutic potential, particularly in targeting neurotransmitter receptors and enzymes. The recognition that combining these two scaffolds could lead to enhanced biological activity and improved drug-like properties spurred further investigation.
The development of synthetic methodologies that allowed for the efficient and diverse derivatization of the this compound core was a critical turning point. This enabled medicinal chemists to systematically explore the impact of various substituents on the piperidine nitrogen, the benzamide nitrogen, and the phenyl ring. For instance, early work on related N-(piperidin-4-yl)benzamide derivatives laid the groundwork for understanding how substitutions on the piperidine ring could influence activity. nih.gov A 2012 study detailed the synthesis of novel benzamide derivatives, including those with a piperidine moiety, through a one-pot condensation reaction, highlighting the accessibility of this scaffold for biological screening. tsijournals.com These foundational studies paved the way for the more recent and targeted applications of this compound derivatives in various therapeutic areas.
Significance of Structural Diversity in Piperidinyl-Benzamide Systems for Biological Inquiry
The ability to introduce structural diversity at multiple points on the this compound scaffold is a key driver of its utility in biological research. The substitution pattern on both the piperidine and benzamide rings, as well as the nature of the linkage, can profoundly influence a compound's biological activity, selectivity, and pharmacokinetic profile.
For example, in the development of focal adhesion kinase (FAK) inhibitors, the substitution on the piperidine nitrogen of a related benzamide scaffold was shown to be critical for potency. nih.gov Similarly, in the optimization of inhibitors for the retinoic acid receptor-related orphan receptor C2 (RORC2), exploration of different amides on the piperidine and substituents on the benzamide ring was crucial for achieving high potency and selectivity. acs.org The cyano group on the benzamide, in particular, was found to be a dominant factor for functional potency. acs.org
The following table illustrates how modifications to the this compound scaffold can impact biological activity, drawing from various research findings.
| Target | Structural Modification | Impact on Activity | Reference |
| Focal Adhesion Kinase (FAK) | Substitution on the piperidine nitrogen with different cyclic amines. | Altered inhibitory potency, with six-membered rings being generally preferred over five-membered rings. | nih.gov |
| Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2) | Replacement of a cyano group on the benzamide with hydrogen. | 10-fold reduction in potency. | acs.org |
| Hypoxia-Inducible Factor 1 (HIF-1) | Introduction of various substituted phenoxy groups on the benzamide. | Significant differences in inhibitory bioactivity in HepG2 cells. | nih.gov |
| Bacterial Autolysin E | Variation of substituents on a (phenylureido)piperidinyl benzamide scaffold. | Modulated binding affinity to the enzyme. | molecular-interactions.si |
This high degree of "tunability" allows researchers to fine-tune the properties of this compound derivatives to achieve desired biological effects and to probe the specific chemical features required for interaction with a particular biological target.
Identification of Key Academic Research Opportunities and Unaddressed Questions
Despite the significant progress in the exploration of the this compound scaffold, several key research opportunities and unanswered questions remain, representing fertile ground for future academic investigation.
One major area for future research is the exploration of novel biological targets for this scaffold. While it has been successfully applied to a number of well-established targets, the full therapeutic potential of this compound derivatives is likely yet to be realized. High-throughput screening of diverse libraries of these compounds against a broad range of biological targets could uncover new and unexpected activities.
Furthermore, a deeper understanding of the structure-activity relationships governing the interaction of these molecules with their targets is needed. For instance, systematic studies on the impact of stereochemistry at the 3-position of the piperidine ring on biological activity are not always extensively reported. A more comprehensive exploration of how subtle changes in the three-dimensional arrangement of substituents affect binding affinity and selectivity would be highly valuable.
Another avenue for research lies in the development of more efficient and stereoselective synthetic methods for the preparation of this compound derivatives. While current methods are effective, the development of novel catalytic approaches could provide access to a wider range of structurally complex and diverse analogs for biological evaluation. mdpi.com
Finally, the exploration of this scaffold in emerging areas of drug discovery, such as the development of proteolysis-targeting chimeras (PROTACs) and other targeted protein degraders, represents an exciting future direction. The this compound moiety could serve as a versatile handle for linking to E3 ligase binders, opening up new therapeutic possibilities. acs.org
Structure
3D Structure
Properties
IUPAC Name |
N-piperidin-3-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c15-12(10-5-2-1-3-6-10)14-11-7-4-8-13-9-11/h1-3,5-6,11,13H,4,7-9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLKDMGBVZHBAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Derivatization Strategies for N Piperidin 3 Yl Benzamide
Chemo- and Regioselective Synthesis of the N-(piperidin-3-yl)benzamide Core
The primary challenge in synthesizing this compound lies in achieving selective acylation of the C-3 amino group in the presence of the more nucleophilic piperidine (B6355638) ring nitrogen. Direct acylation of 3-aminopiperidine would lead to a mixture of N1-acylated, C3-N-acylated, and di-acylated products. Therefore, a protecting group strategy is essential for a chemo- and regioselective synthesis.
The most common and effective approach involves the use of an N-Boc (tert-butyloxycarbonyl) protected 3-aminopiperidine derivative. The synthesis proceeds via a standard amide coupling reaction between N-Boc-3-aminopiperidine and an activated benzoic acid derivative. The Boc group temporarily masks the piperidine nitrogen, allowing the benzoyl group to be selectively introduced at the C-3 amino group.
Common coupling reagents used to facilitate this transformation include peptide coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (1-hydroxybenzotriazole), often in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) nih.govresearchgate.net. The reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) nih.gov.
The general synthetic sequence is as follows:
Protection: 3-aminopiperidine is reacted with di-tert-butyl dicarbonate (B1257347) (Boc)₂O to yield tert-butyl 3-aminopiperidine-1-carboxylate.
Amide Coupling: The protected amine is coupled with benzoic acid using a suitable activating agent (e.g., HATU/DIPEA) to form tert-butyl 3-benzamidopiperidine-1-carboxylate.
Deprotection: The Boc group is removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent, to yield the final product, this compound.
This strategy ensures high regioselectivity and provides the desired product in good yield.
Development of Asymmetric Synthetic Routes for Stereoisomeric Control
The C-3 position of the piperidine ring in this compound is a stereocenter, meaning the compound can exist as two enantiomers: (R)-N-(piperidin-3-yl)benzamide and (S)-N-(piperidin-3-yl)benzamide nih.gov. The specific stereochemistry can be critical for biological activity, making asymmetric synthesis a key consideration.
The most direct method for achieving stereoisomeric control is to employ an enantiomerically pure starting material. The amide coupling reaction itself is stereoconserving and does not affect the pre-existing chiral center. Therefore, by starting with either (R)-tert-butyl 3-aminopiperidine-1-carboxylate or its (S)-enantiomer, one can selectively produce the corresponding (R) or (S) final product google.com.
These chiral building blocks can be obtained from various methods:
Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules, such as amino acids, as starting materials to construct the chiral piperidine ring whiterose.ac.uk.
Asymmetric Resolution: Separating a racemic mixture of 3-aminopiperidine derivatives using chiral resolving agents or chiral chromatography.
Asymmetric Catalysis: Employing chiral catalysts to perform enantioselective hydrogenations or other transformations to create the chiral center during the synthesis of the piperidine ring itself mdpi.com.
For instance, several patented series of compounds specifically designate the (R)-configuration at the piperidinyl C-3 position, underscoring the importance of stereochemical control in the development of active pharmaceutical ingredients google.com.
Optimization of Reaction Conditions for Scalable Synthesis
Transitioning the synthesis of this compound from laboratory scale to industrial production requires careful optimization of reaction conditions to ensure safety, cost-effectiveness, and efficiency. Key areas for optimization include:
Reagent Selection: While peptide coupling reagents like HATU are highly effective, they can be expensive for large-scale production. Alternative, more economical methods, such as converting the benzoic acid to an acyl chloride or using carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide), may be explored rsc.org. However, the reactivity of acyl chlorides must be carefully managed to maintain selectivity.
Solvent Choice: Solvents are chosen based on reactant solubility, reaction temperature, and ease of removal. For scalability, factors like toxicity, environmental impact, and cost are also critical.
Purification Method: Chromatographic purification is often impractical on a large scale. Developing conditions that allow the final product to be isolated and purified through crystallization or precipitation is highly desirable. This involves careful selection of the solvent system for the reaction and workup.
Process Safety: A thorough safety assessment is required to identify and mitigate any potential hazards associated with exothermic reactions, reactive intermediates, or hazardous reagents, especially when handling large quantities.
Design and Synthesis of this compound Analog Libraries
To explore the structure-activity relationships (SAR) and optimize the properties of lead compounds, chemists synthesize analog libraries by systematically modifying different parts of the this compound scaffold.
Modifications to the benzamide (B126) ring are readily achieved by using appropriately substituted benzoic acids in the amide coupling step nih.gov. This allows for the exploration of a wide range of electronic and steric effects. By introducing different functional groups at various positions (ortho, meta, para) of the phenyl ring, one can probe interactions with specific regions of a biological target.
Table 1: Examples of Benzamide Ring Analogs and Corresponding Reagents
| Substituent (R) on Benzamide Ring | Starting Material |
|---|---|
| Hydrogen | Benzoic acid |
| 4-Chloro | 4-Chlorobenzoic acid |
| 4-Methyl | 4-Methylbenzoic acid |
| 2-Pyridyl | Picolinic acid google.com |
| 1-Isoquinolyl | Isoquinoline-1-carboxylic acid google.com |
The secondary amine of the piperidine ring (N-1) is a key site for derivatization. After deprotection of the N-Boc group, this nitrogen atom can be functionalized through various reactions, including:
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones to introduce small alkyl groups or more complex side chains.
N-Arylation: Coupling with aryl halides, often under palladium catalysis (e.g., Buchwald-Hartwig amination), to attach aromatic or heteroaromatic rings nih.gov.
N-Acylation: Reaction with acyl chlorides or carboxylic acids (via amide coupling) to form amides.
N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
These modifications can significantly alter the compound's polarity, basicity, and ability to form hydrogen bonds, thereby influencing its pharmacokinetic and pharmacodynamic properties.
Table 2: Examples of Piperidine Nitrogen Modifications
| Modification Type | Reagent Example | Resulting Functional Group |
|---|---|---|
| N-Alkylation | Methyl iodide | N-Methyl |
| N-Arylation | 1-Bromo-3-nitrobenzene | N-(3-nitrophenyl) nih.gov |
| N-Acylation | Acetyl chloride | N-Acetyl |
The position of the amide substituent on the piperidine ring has a profound impact on the molecule's three-dimensional shape and biological activity. Comparing isomers, such as this compound and N-(piperidin-4-yl)benzamide, is a common strategy in medicinal chemistry.
The synthesis of the N-(piperidin-4-yl) analog is analogous to that of the 3-yl isomer, simply starting with 4-aminopiperidine (B84694) instead of 3-aminopiperidine. A key structural difference is that the 4-substituted isomer is achiral, whereas the 3-substituted isomer is chiral. This seemingly small change can lead to significant differences in biological activity. For example, in a study on renin inhibitors, the N-(piperidin-3-yl)pyrimidine-5-carboxamide maintained significant inhibitory activity, while the corresponding N-(piperidin-4-yl) analog showed a remarkable decrease in activity researchgate.net. This highlights how the specific vector and orientation of the amide substituent, dictated by its position on the piperidine ring, are crucial for proper interaction with the target protein researchgate.net.
Table 3: Comparison of N-(piperidin-3-yl) and N-(piperidin-4-yl) Frameworks
| Feature | N-(piperidin-3-yl) Framework | N-(piperidin-4-yl) Framework |
|---|---|---|
| Chirality | Chiral at C-3 | Achiral |
| Symmetry | Asymmetric | Symmetric (C2v plane) |
| Synthesis | Requires chiral starting material for stereocontrol | Uses achiral 4-aminopiperidine |
| Biological Impact | Stereochemistry can be critical for activity | Different spatial orientation of the substituent leads to distinct biological profiles researchgate.net |
Exploration of Novel Coupling Reactions and Green Chemistry Approaches
The synthesis of this compound, like many active pharmaceutical ingredients, traditionally relies on well-established amide bond formation techniques. However, the pharmaceutical industry's increasing focus on sustainability and efficiency has spurred significant research into more advanced and environmentally benign synthetic methodologies. This section explores the application of novel catalytic coupling reactions and the principles of green chemistry to modernize the synthesis of this compound and its key intermediates.
Novel Catalytic Coupling Reactions
The conventional approach to forming the amide bond between a benzoic acid derivative and a 3-aminopiperidine precursor often involves stoichiometric activating agents. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), frequently used with additives like 1-hydroxybenzotriazole (B26582) (HOBt), are effective but suffer from poor atom economy and generate significant amounts of urea-based byproducts that must be removed through extensive purification. researchgate.netucl.ac.uk
Catalytic methods for direct amidation represent a more elegant and sustainable alternative, minimizing waste by avoiding the use of stoichiometric activators. researchgate.netsemanticscholar.org
Key Catalytic Strategies:
Boronic Acid Catalysis : Arylboronic acids have emerged as effective organocatalysts for the direct condensation of carboxylic acids and amines. researchgate.net These reactions typically proceed at elevated temperatures with the azeotropic removal of water, driving the equilibrium towards amide formation. The use of a catalyst, even at a high loading, is preferable to a stoichiometric reagent, significantly reducing the process mass intensity (PMI). ucl.ac.uk
Transition Metal Catalysis : Various transition metal complexes have been investigated for amide bond formation. These catalytic systems can operate through diverse mechanisms, including the activation of carboxylic acids or amines, facilitating the coupling under milder conditions than traditional thermal condensations. semanticscholar.org
Advanced Coupling Reagents : Beyond direct catalytic condensation, research has also focused on developing more efficient coupling reagents. For instance, reagents based on OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate) have shown higher yields and purities in challenging peptide syntheses compared to classical approaches, an advancement that is transferable to small molecule synthesis. nih.gov
Table 1: Comparison of Amide Bond Formation Methodologies
| Method | Reagent Type | Key Advantages | Common Byproducts/Waste |
|---|---|---|---|
| Carbodiimide Coupling (e.g., EDC/HOBt) | Stoichiometric | Robust, reliable, well-established researchgate.net | Urea derivatives, activator fragments |
| Boronic Acid Catalysis | Catalytic | High atom economy, avoids stoichiometric activators ucl.ac.ukresearchgate.net | Primarily water |
| Transition Metal Catalysis | Catalytic | Potentially milder reaction conditions, high efficiency semanticscholar.org | Ligand and metal traces requiring removal |
Green Chemistry Approaches
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov For a multi-step synthesis like that of this compound, these principles can be applied at various stages, particularly in the preparation of the N-substituted piperidone precursors.
An efficient and green approach was developed for the synthesis of N-substituted piperidones, which are crucial intermediates. nih.govresearchgate.netfigshare.com This methodology presents significant advantages over classical routes like the Dieckman condensation, which often involve multiple steps, harsh reagents, and problematic workups. researchgate.netscribd.com The greener route focuses on the direct N-alkylation of 4-piperidone (B1582916) hydrochloride monohydrate with the appropriate alkyl halide. scribd.com This one-step process in a suitable solvent system improves atom economy and minimizes waste streams. scribd.com
Key Green Chemistry Implementations:
Atom Economy : Shifting from multi-step cyclization reactions (like the Dieckman approach) to direct, one-pot alkylation strategies for synthesizing intermediates significantly improves atom economy by incorporating a greater proportion of the reactants' atoms into the final product. researchgate.netscribd.com
Alternative Solvents : Many amide coupling reactions are performed in solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM), which are now recognized as hazardous. A key green initiative is the replacement of these solvents with more benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME). In some cases, water-driven procedures using heterogeneous catalysts can be employed, further enhancing the environmental profile of the synthesis. rsc.org
Table 2: Traditional vs. Green Approach for a Key Piperidine Intermediate
| Step | Traditional Method (Dieckman Condensation) scribd.com | Green Alternative (Direct Alkylation) scribd.com | Green Chemistry Benefit |
|---|---|---|---|
| Intermediate Synthesis | 1. Bis-Michael addition of an amine to ethyl acrylate. 2. Dieckman cyclization. 3. Decarboxylation. | One-pot N-alkylation of 4-piperidone with an alkyl halide in the presence of a base. | Higher atom economy, fewer steps, reduced waste. |
| Solvent | Often requires solvents like dichloromethane for extraction. scribd.com | Can be performed in greener solvents like isopropanol. | Use of safer, less hazardous solvents. |
| Waste Stream | Significant salt waste from neutralization and byproducts from side reactions. | Minimized salt waste and fewer byproducts. | Reduced process mass intensity (PMI). |
By integrating novel catalytic systems and adhering to the principles of green chemistry, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.
Comprehensive Structural Characterization and Conformational Analysis
Spectroscopic Characterization Techniques for Advanced Structural Insights (Beyond Basic Identification)
Advanced spectroscopic methods are pivotal for a deep understanding of the molecular structure and behavior of N-(piperidin-3-yl)benzamide, moving beyond simple confirmation of its presence. These techniques provide nuanced information on its three-dimensional arrangement, intermolecular interactions, and potential transformations.
High-Resolution NMR Spectroscopy (e.g., NOESY for conformational preferences)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), would be instrumental in elucidating the conformational preferences of this compound in solution. A NOESY experiment detects through-space interactions between protons that are in close proximity (typically within 5 Å), which allows for the determination of the relative orientation of different parts of the molecule.
For this compound, NOESY could distinguish between axial and equatorial orientations of the benzamide (B126) substituent on the piperidine (B6355638) ring. Cross-peaks between the protons of the benzamide group and specific protons on the piperidine ring would provide direct evidence for their spatial arrangement. For instance, correlations between the amide proton and certain piperidine ring protons could indicate the preferred rotational conformation around the C-N amide bond. However, a detailed search of scientific literature did not yield specific NOESY data for this compound.
Advanced Mass Spectrometry for Metabolite Identification (Preclinical, non-human focus)
Advanced mass spectrometry (MS) techniques, such as high-resolution tandem mass spectrometry (MS/MS), are critical in preclinical studies to identify potential metabolites of this compound. In these non-human studies, the parent compound would be incubated with liver microsomes or administered to animal models, and the resulting biological samples analyzed.
By comparing the mass spectra of the parent compound with those of potential metabolites, common metabolic transformations can be identified. These include hydroxylation of the aromatic or piperidine ring, N-dealkylation, or glucuronidation. The fragmentation patterns observed in MS/MS spectra help to pinpoint the location of these modifications. While this methodology is standard in drug metabolism studies, specific preclinical metabolite identification data for this compound is not currently available in the public domain.
Vibrational Spectroscopy for Hydrogen Bonding and Tautomerism
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, offers insights into the hydrogen bonding network and potential tautomeric forms of this compound. The frequencies of N-H and C=O stretching vibrations are particularly sensitive to their environment.
In the solid state or in concentrated solutions, intermolecular hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen of another would lead to a red shift (lowering of frequency) of the corresponding vibrational bands compared to the gas phase or dilute solutions. The presence of both free and hydrogen-bonded N-H and C=O bands could indicate different populations of molecular arrangements. While the principles of vibrational spectroscopy are well-established, specific FTIR and Raman studies focusing on the hydrogen bonding and tautomerism of this compound have not been reported in the literature.
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and torsion angles. This would unambiguously establish the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the benzamide substituent.
Furthermore, the crystal structure would reveal the packing of the molecules in the crystal lattice and detail the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the solid-state structure. A search of crystallographic databases and the scientific literature did not locate a published crystal structure for this compound.
Computational Conformational Analysis and Molecular Dynamics Simulations
In the absence of extensive experimental data, computational methods such as conformational analysis and molecular dynamics (MD) simulations can provide valuable theoretical insights into the behavior of this compound.
A systematic conformational search using molecular mechanics or quantum chemistry methods could identify the low-energy conformations of the molecule. This would involve rotating the flexible bonds, such as the one connecting the piperidine ring to the benzamide group, and calculating the relative energies of the resulting geometries. Such studies could predict the most stable conformers in the gas phase or in different solvents.
Molecular dynamics simulations could then be employed to study the dynamic behavior of this compound over time. These simulations would model the movements of the atoms and the surrounding solvent molecules, providing information on the flexibility of the molecule, the stability of different conformations, and the dynamics of intermolecular hydrogen bonds. Specific computational studies on this compound are not readily found in published research.
Solution-State Conformational Dynamics and Chirality Assessment
The conformational dynamics of this compound in solution can be investigated using variable-temperature NMR spectroscopy. Changes in the NMR spectra as a function of temperature can provide information about the energy barriers between different conformations.
This compound is a chiral molecule due to the stereocenter at the 3-position of the piperidine ring. The assessment of its chirality and the determination of enantiomeric purity would typically be carried out using chiral chromatography (e.g., HPLC with a chiral stationary phase) or through the use of chiral shift reagents in NMR spectroscopy. These reagents form diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum. No specific studies on the solution-state conformational dynamics or chirality assessment of this compound were identified in the available literature.
Impact of Structural Modifications on Molecular Conformation and Flexibility
Influence of N-Acylation on Piperidine Ring Conformation
The acylation of the piperidine nitrogen to form the benzamide linkage introduces significant conformational constraints. When the piperidine nitrogen is acylated, the lone pair of electrons on the nitrogen atom engages in conjugation with the adjacent carbonyl π-orbital. This interaction increases the sp2 hybridization and planarity around the nitrogen atom, resulting in a partial double-bond character for the C-N bond. This planarity creates a phenomenon known as pseudoallylic strain, which strongly influences the orientation of substituents on the piperidine ring, particularly at the C2 position. nih.govacs.org
Research on N-acylpiperidines has demonstrated that this pseudoallylic strain dictates a strong preference for an axial orientation of substituents at the C2 position. nih.govacs.org For instance, in 1-(2-methyl-1-piperidyl)ethanone, the axial conformer is favored by a Gibbs free energy difference (ΔG) of -3.2 kcal/mol over the equatorial conformer. nih.govacs.org This strong preference for the axial position minimizes steric repulsion that would otherwise occur between the substituent and the planar amide group in the equatorial orientation.
While the chair conformation is generally the most stable for the piperidine ring, the twist-boat conformation can also be populated. Quantum mechanics calculations suggest that for a 2-substituted N-acylpiperidine, the twist-boat conformation is approximately 1.5 to 2.0 kcal/mol less favorable than the axially-substituted chair conformation. nih.govacs.org However, analysis of crystal structures from the Protein Data Bank (PDB) shows that a significant percentage of N-acylpiperidine ligands adopt a twist-boat conformation when bound to proteins, indicating that binding interactions can overcome this energy barrier. nih.gov
Impact of Substituents on the Piperidine Ring
The introduction of substituents onto the carbon framework of the piperidine ring in this compound would further modulate its conformational preferences.
Steric Effects: Large, bulky substituents will generally favor an equatorial position to minimize 1,3-diaxial interactions, a standard principle in cyclohexane (B81311) and piperidine conformational analysis. However, as noted above, substituents at the C2 and C6 positions in N-acylpiperidines are a special case, strongly preferring the axial orientation to alleviate pseudoallylic strain. nih.govacs.org
Electronic Effects: The substitution of hydrogen with electronegative atoms, such as fluorine, introduces complex electronic factors that can override simple steric considerations. researchgate.netnih.govresearchgate.net The conformational behavior of fluorinated piperidines is influenced by a combination of charge-dipole interactions, hyperconjugation, and dipole minimization. researchgate.netnih.govresearchgate.net For example, in protonated 3-fluoroperidinium cations, a strong preference for the axial conformer is observed. nih.gov This is attributed to stabilizing charge-dipole interactions (C-F∙∙∙H-N+) and hyperconjugative effects, such as electron donation from anti-periplanar C-H bonds into the antibonding orbitals of the C-F and C-N bonds (σC-H → σC-F and σC-H → σC-N). nih.gov
The following table summarizes the calculated free energy differences (ΔG) between equatorial and axial conformers for various substituted N-trifluoroacetamide (TFA) piperidines in chloroform, illustrating the impact of substitution patterns. A positive ΔG indicates a preference for the axial conformer.
| Compound Derivative | Substituent Position(s) | ΔG (kcal/mol) in CHCl3 | Preferred Conformation |
|---|---|---|---|
| 3-fluoropiperidine-TFA | 3-F | +0.1 | Axial |
| 3,5-difluoropiperidine-TFA | 3,5-diF | -1.4 | Axial |
| 3-fluoro-4-methylpiperidine-TFA | 3-F, 4-Me | +1.8 | Axial |
| 3-fluoro-5-methylpiperidine-TFA | 3-F, 5-Me | -1.9 | Equatorial |
| 3-fluoro-6-methylpiperidine-TFA | 3-F, 6-Me | +0.2 | Axial |
Impact of Substituents on the Benzamide Moiety
Modifications to the benzamide portion of the molecule primarily affect the rotational freedom around the C(O)-N and C(aryl)-C(O) bonds, influencing the relative orientation of the phenyl ring with respect to the piperidine ring.
Theoretical conformational studies on related N-(piperidyl)benzamide structures, such as 4-piperidyl-o-methoxybenzamides, have shown that substituents on the benzene (B151609) ring can favor either "folded" or "extended" conformers. nih.gov An ortho-substituent, for instance, can create steric hindrance that forces the phenyl ring to twist out of planarity with the amide group, potentially leading to intramolecular interactions with the piperidine ring. This can stabilize a folded conformation where the aromatic ring is positioned over the piperidine ring. In contrast, unsubstituted or para-substituted benzamides are more likely to adopt an extended conformation, minimizing steric clash and maximizing solvent exposure. nih.gov
The electronic nature of the substituents on the phenyl ring can also alter the electron density of the amide bond, which in turn can subtly influence the barrier to rotation and the strength of the pseudoallylic strain exerted on the piperidine ring.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Systematic Elucidation of Pharmacophoric Requirements for Biological Activities
The pharmacophore model for N-(piperidin-3-yl)benzamide derivatives generally consists of a central piperidine (B6355638) ring, a benzamide (B126) moiety, and various substituents that can be modified to modulate biological activity. Key features often include a basic nitrogen atom within the piperidine ring, which is typically protonated at physiological pH and can engage in ionic interactions with target proteins. The benzamide portion provides a rigid scaffold and opportunities for hydrogen bonding and aromatic interactions.
Structure-activity relationship studies on related N-(piperidin-4-yl)benzamide derivatives have revealed critical insights that can be extrapolated to the 3-substituted isomer. For instance, in a series of compounds designed as activators of hypoxia-inducible factor 1 (HIF-1) pathways, the presence and position of substituents on the phenyl ring of the benzamide were found to be significant for their antitumor activity. researchgate.net Specifically, the introduction of a chlorine or hydroxyl group at the para-position of the phenyl ring significantly enhanced bioactivity. researchgate.net This suggests that the electronic properties and hydrogen-bonding potential of this region are key determinants of interaction with the biological target.
Furthermore, the piperidine ring itself is a crucial element. Modifications to this ring, such as the introduction of substituents or altering its point of attachment to the benzamide, can drastically alter binding affinity and selectivity for various receptors. For sigma receptors, the nitrogen's location within a constrained ring system has been confirmed as key to high binding affinity and selectivity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative structure-activity relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For derivatives of piperidine-containing compounds, 3D-QSAR analyses have been successfully applied to understand the structural requirements for potent biological activity.
In a study of 3-(4-benzylpiperidin-1-yl)propylamine analogs as CCR5 antagonists, 3D-QSAR models highlighted the importance of molecular shape, hydrophobicity, and charge distribution. nih.gov The models indicated that an increase in the van der Waals area and molecular volume was conducive to higher binding affinity. nih.gov Conversely, an increase in the area of the molecular shadow in a specific plane was found to be detrimental. nih.gov Such models can be instrumental in predicting the activity of novel this compound derivatives and guiding the synthesis of more potent analogs. The models often rely on descriptors such as electronic, steric, and hydrophobic properties to build a predictive relationship. researchgate.net
For a series of bicyclo((aryl)methyl)benzamides acting as glycine (B1666218) transporter type 1 (GlyT1) inhibitors, QSAR models affirmed that biological inhibitory activity is strongly correlated with physicochemical, geometrical, and topological descriptors, including the number of hydrogen bond donors, polarizability, and surface tension. mdpi.com These findings underscore the multifaceted nature of the structural features that govern the biological activity of benzamide derivatives.
Influence of Stereochemistry on Biological Activity and Target Selectivity
The this compound scaffold contains a chiral center at the 3-position of the piperidine ring. Consequently, it can exist as two enantiomers, (R)-N-(piperidin-3-yl)benzamide and (S)-N-(piperidin-3-yl)benzamide. Stereochemistry is a critical factor in the interaction of small molecules with their biological targets, which are themselves chiral.
The differential effects of stereoisomers on biological activity are well-documented for various compounds. For instance, in nature-inspired 3-Br-acivicin and its derivatives, only the natural (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that the uptake and/or target interaction is highly stereospecific. mdpi.com This highlights the pivotal role that chirality can play in determining the biological profile of a compound.
For this compound derivatives, it is highly probable that the two enantiomers will exhibit different biological activities, binding affinities, and selectivities for their targets. One enantiomer may fit more snugly into the binding pocket of a receptor or enzyme, leading to a more potent effect, while the other may have a weaker interaction or even interact with off-targets, potentially leading to different pharmacological outcomes. Therefore, the synthesis and biological evaluation of individual enantiomers are essential steps in the drug discovery process for this class of compounds.
Analysis of Substituent Effects on Ligand Binding and Functional Modulation
The introduction of various substituents on the benzamide and piperidine rings of the this compound core can profoundly influence ligand binding and functional activity. These effects can be attributed to changes in steric hindrance, electronic properties, and the potential for new interactions with the target protein.
Studies on benzamide-type Cereblon binders have shown that the introduction of fluorine atoms at the ortho position of the benzamide scaffold can significantly improve binding affinity. nih.gov This improvement is thought to arise from both electronic effects and the potential for intramolecular hydrogen bonds that predetermine the ligand's conformation into a more favorable state for binding. nih.gov
In the context of N-(piperidin-4-yl)benzamide derivatives, structure-activity relationship studies have demonstrated that electron-withdrawing groups on the phenylamino (B1219803) B-ring were optimal for the inhibition of certain enzymes. researchgate.net The following table illustrates the effect of different substituents on the antitumor activity in HepG2 cells for a series of N-(piperidin-4-yl)benzamide derivatives, which can provide a basis for understanding potential substituent effects in the 3-yl series.
| Compound | Substituent on Phenyl Ring | IC50 (µM) in HepG2 cells |
| 5h | p-Cl | 2.57 |
| 5k | p-OH | >40 |
| 10b | - | 0.12 |
| 10j | - | 0.13 |
| Data sourced from a study on N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. researchgate.netnih.gov |
Investigation of SPRs Related to In Vitro and Preclinical In Vivo Performance
Structure-property relationships (SPRs) are crucial for optimizing the drug-like properties of a lead compound, including its metabolic stability and tissue distribution. These properties are critical for ensuring that a compound can reach its target in sufficient concentrations to exert a therapeutic effect.
Metabolic Stability
The metabolic stability of piperidine-containing compounds is often a key challenge in drug development. In vitro assays using liver microsomes are commonly employed to assess the susceptibility of compounds to metabolism. researchgate.net For a series of piperidine-derived amide inhibitors of soluble epoxide hydrolase (sEH), it was found that certain hydrophobic substituents led to poor metabolic profiles. nih.gov However, the introduction of deuterium (B1214612) at metabolically labile positions resulted in significant improvements in metabolic stability, with half-lives increasing substantially in both human and rat liver microsomes. nih.gov This strategy of "metabolic stabilization" through deuteration is a valuable tool in medicinal chemistry. researchgate.net
The following table shows the in vitro metabolic stability of some piperidine-derived amides in human and rat liver microsomes.
| Compound | Modification | t1/2 in Human Liver Microsomes (min) | t1/2 in Rat Liver Microsomes (min) |
| 3 | Lead Compound | - | 26 |
| 3h | Deuterium inclusion | >240 | >60 |
| 3i | Deuterium inclusion | >240 | >60 |
| Data from a study on piperidine-derived amide sEH inhibitors. nih.gov |
Non-human Tissue Distribution
Preclinical studies in animal models are essential for understanding the distribution of a compound throughout the body. For a radioiodinated derivative, 2-[125I]N-(N-benzylpiperidin-4-yl)-2-iodobenzamide, tissue distribution studies in mice bearing human prostate tumors showed rapid clearance from normal organs. nih.gov The highest concentration of the compound was found in the tumor at 4 and 24 hours post-injection, indicating a degree of tumor-specific accumulation. nih.gov Such studies are vital for assessing the potential of a compound to reach its intended site of action while minimizing exposure to other tissues.
Molecular Target Identification and Mechanistic Characterization of Biological Activity
Biochemical and Biophysical Characterization of Target Engagement
Target engagement assays are crucial to confirm direct binding of a compound to its putative target protein. These assays measure the physical interaction between the ligand (N-(piperidin-3-yl)benzamide) and the protein.
Surface Plasmon Resonance (SPR) is a label-free optical technique that can be used to measure the binding kinetics and affinity of a small molecule to a protein immobilized on a sensor chip. The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected in real-time. This allows for the determination of the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).
Isothermal Titration Calorimetry (ITC) is another powerful biophysical technique that directly measures the heat changes that occur upon binding of a ligand to a protein. rsc.org By titrating the compound into a solution containing the target protein, the binding affinity (Kₐ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding can be determined. This provides a complete thermodynamic profile of the interaction.
For instance, in the study of other small molecules, ITC has been instrumental in characterizing the thermodynamics of their binding to protein targets. rsc.org A hypothetical ITC experiment for this compound with a target protein is outlined in the table below.
| Parameter | Description | Hypothetical Value |
| Kₐ (M⁻¹) | Binding Affinity | 1.5 x 10⁶ |
| Kₑ (µM) | Dissociation Constant | 0.67 |
| n | Stoichiometry | 1.1 |
| ΔH (kcal/mol) | Enthalpy Change | -8.5 |
| -TΔS (kcal/mol) | Entropic Contribution | -2.1 |
| ΔG (kcal/mol) | Gibbs Free Energy Change | -10.6 |
This is a hypothetical data table to illustrate the output of an ITC experiment.
Enzymatic Assays for Inhibition or Activation Kinetics
Should the target of this compound be an enzyme, enzymatic assays are performed to quantify its effect on the enzyme's catalytic activity. These assays can determine whether the compound acts as an inhibitor or an activator and can elucidate the mechanism of its action.
Standard enzymatic assays involve incubating the enzyme with its substrate in the presence and absence of the compound. The rate of product formation or substrate depletion is measured over time, typically using spectrophotometric, fluorometric, or luminescent readouts. To determine the kinetic parameters, such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ), and the inhibition constant (Kᵢ), experiments are conducted with varying concentrations of both the substrate and the compound.
For example, studies on other benzamide (B126) derivatives have demonstrated their potential as enzyme inhibitors. nih.gov A hypothetical kinetic analysis of this compound as an inhibitor of a target enzyme is presented below.
| Parameter | Description | Hypothetical Value |
| IC₅₀ (µM) | Half-maximal Inhibitory Concentration | 2.5 |
| Kᵢ (µM) | Inhibition Constant | 1.2 |
| Mechanism of Inhibition | Mode of enzyme inhibition | Competitive |
This is a hypothetical data table to illustrate the output of an enzymatic assay.
Receptor Binding Studies and Allosteric Modulation Investigations
If this compound is hypothesized to target a receptor, radioligand binding assays are a common method to determine its affinity. These assays use a radiolabeled ligand that is known to bind to the receptor of interest. The ability of the unlabeled compound (this compound) to displace the radioligand from the receptor is measured, allowing for the calculation of its binding affinity (Kᵢ).
For example, various benzamide derivatives have been investigated for their affinity to dopamine (B1211576) and sigma receptors. nih.govnih.gov In such studies, membranes from cells expressing the receptor of interest are incubated with a fixed concentration of a radioligand (e.g., [³H]-spiperone for dopamine D₂ receptors or [³H]-(+)-pentazocine for sigma-1 receptors) and varying concentrations of the test compound.
Furthermore, it is important to investigate whether the compound acts as an orthosteric ligand (binding to the primary binding site) or an allosteric modulator (binding to a secondary site to modulate the affinity or efficacy of the endogenous ligand). Functional assays, such as measuring downstream signaling events (e.g., cAMP production or calcium mobilization), in the presence of both the endogenous ligand and the test compound can reveal allosteric effects.
A hypothetical receptor binding profile for this compound is shown in the table below.
| Receptor | Radioligand | Kᵢ (nM) |
| Dopamine D₂ | [³H]-Spiperone | 150 |
| Dopamine D₃ | [³H]-Spiperone | 85 |
| Sigma-1 | [³H]-(+)-Pentazocine | 45 |
| Sigma-2 | [³H]-DTG | 200 |
This is a hypothetical data table to illustrate the output of a receptor binding study.
Affinity Proteomics Approaches for Unbiased Target Discovery
To identify the molecular targets of this compound in an unbiased manner, affinity proteomics approaches can be employed. These methods utilize the compound as a "bait" to capture its interacting proteins from a complex biological sample, such as a cell lysate.
One common strategy involves immobilizing an analog of this compound onto a solid support (e.g., beads). The immobilized compound is then incubated with the cell lysate, allowing for the specific binding of its target proteins. After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry. This approach can reveal both primary targets and components of the target's protein complex.
The general workflow for an affinity proteomics experiment is as follows:
Probe Design and Synthesis: A derivative of this compound with a linker for immobilization is synthesized.
Immobilization: The probe is covalently attached to a solid support.
Affinity Capture: The immobilized probe is incubated with a cell lysate.
Washing: Non-specifically bound proteins are removed.
Elution: Specifically bound proteins are eluted.
Protein Identification: Eluted proteins are identified by mass spectrometry.
Intracellular Signaling Pathway Deconvolution Studies (e.g., PI3K/AKT/mTOR pathway modulation)
Once a primary target is identified, it is crucial to understand how the interaction of this compound with this target affects downstream intracellular signaling pathways. For example, if the target is a kinase or a receptor involved in a signaling cascade, the modulation of that pathway can be investigated.
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and it is often dysregulated in diseases like cancer. wikipedia.org To investigate if this compound modulates this pathway, techniques such as Western blotting can be used to measure the phosphorylation status of key proteins in the pathway (e.g., AKT, mTOR, S6K). A change in the phosphorylation of these proteins in response to treatment with the compound would indicate pathway modulation.
For instance, a study on N-(piperidin-4-yl)benzamide derivatives showed their ability to induce the expression of Hypoxia-Inducible Factor 1α (HIF-1α), a transcription factor that can be regulated by the PI3K/AKT/mTOR pathway. researchgate.netnih.gov
Investigation of Protein-Ligand Interaction Thermodynamics and Kinetics
A detailed understanding of the thermodynamics and kinetics of the interaction between this compound and its target protein provides valuable insights into the binding mechanism. As mentioned in section 5.1, techniques like ITC and SPR are instrumental in this regard.
ITC provides a complete thermodynamic signature of the binding event, including the change in enthalpy (ΔH) and entropy (ΔS). rsc.org A favorable enthalpic contribution (negative ΔH) often suggests the formation of strong hydrogen bonds and van der Waals interactions, while a favorable entropic contribution (positive ΔS) can be driven by the release of water molecules from the binding interface (the hydrophobic effect).
SPR provides kinetic information, detailing the rates at which the compound associates with and dissociates from its target. A slow dissociation rate (low kₑ) can lead to a prolonged duration of action, which can be a desirable property for a therapeutic agent.
Analyzing these parameters for a series of analogs of this compound can help in establishing a structure-activity relationship (SAR) and a structure-thermodynamic relationship, which are crucial for optimizing the compound's potency and selectivity.
Preclinical Pharmacological Evaluation in Relevant Biological Systems Non Human, Non Clinical Focus
In vitro Biological Activity Profiling in Cellular and Subcellular Models
The in vitro biological activities of N-(piperidin-3-yl)benzamide and related benzamide (B126) structures have been explored across a variety of cellular and subcellular models, revealing a range of effects from anticancer to antimicrobial properties.
N-substituted benzamides have demonstrated significant effects on cell cycle progression and survival in cancer cell lines. Studies using declopramide (B1670142) (3-chloroprocainamide), a structural analogue, have shown that these compounds can inhibit cell proliferation and induce apoptosis. nih.gov In murine 70Z/3 pre-B cells and human HL60 promyelocytic cancer cells, declopramide was observed to induce a G2/M cell cycle block prior to the onset of apoptosis. nih.govresearchgate.net
The mechanism of apoptosis induction appears to be independent of the p53 tumor suppressor protein, as the effects were observed in both p53-positive (70Z/3) and p53-deficient (HL60) cell lines. nih.govresearchgate.net The apoptotic pathway involves the release of cytochrome c into the cytosol, leading to the activation of caspase-9. nih.govresearchgate.net The viability of cells exposed to declopramide was improved by treatment with a broad-spectrum caspase inhibitor (zVADfmk) or a specific caspase-9 inhibitor (zLEDHfmk), confirming the central role of this pathway. nih.govresearchgate.net Furthermore, overexpression of the anti-apoptotic protein Bcl-2 in 70Z/3 cells was shown to inhibit declopramide-induced apoptosis. nih.govresearchgate.net
| Cell Line | Compound Type | Observed Effects | Apoptotic Pathway Details |
|---|---|---|---|
| Mouse 70Z/3 pre-B cells | N-substituted benzamide (Declopramide) | Inhibition of proliferation, G2/M cell cycle block, Apoptosis induction | Cytochrome c release, Caspase-9 activation, p53-independent |
| Human HL60 promyelocytic cancer cells | N-substituted benzamide (Declopramide) | Inhibition of proliferation, G2/M cell cycle block, Apoptosis induction | p53-independent |
Benzamide derivatives have been shown to possess anti-inflammatory properties. Certain N-substituted benzamides inhibit the activity of nuclear factor kappa B (NFκB) and the production of tumor necrosis factor-alpha (TNFα), key mediators in the inflammatory response. nih.gov
Studies on benznidazole (B1666585), an N-benzyl benzamide derivative, have further elucidated these immunomodulatory effects in murine macrophages (RAW 264.7 cell line). frontiersin.orgdntb.gov.ua In lipopolysaccharide (LPS)-stimulated macrophages, benznidazole treatment inhibited the NF-κB pathway. frontiersin.org This resulted in a reduction of M1 pro-inflammatory markers, such as nitric oxide synthase (NOS2) expression and nitric oxide (NOx) release. frontiersin.org Concurrently, benznidazole promoted a shift towards an anti-inflammatory M2 macrophage phenotype by increasing the expression of markers like Arginase I, Mannose Receptor, transforming growth factor-beta (TGF-β), and vascular endothelial growth factor-A (VEGF-A). frontiersin.org These anti-inflammatory effects were found to be mediated through the PI3K signaling pathway. frontiersin.orgdntb.gov.ua
| Cell Line | Compound Type | Key Inflammatory Mediator | Effect |
|---|---|---|---|
| Mouse pre-B 70Z/3 cells, Human Jurkat T-cells | N-substituted benzamide | NFκB | Inhibition |
| In vitro / In vivo models | N-substituted benzamide | TNFα | Inhibition of production |
| Murine Macrophages (RAW 264.7) | Benznidazole | NOx (M1 marker) | Inhibition of release |
| Murine Macrophages (RAW 264.7) | Benznidazole | Arginase I (M2 marker) | Increased expression |
| Murine Macrophages (RAW 246.7) | Benznidazole | Mannose Receptor, TGF-β, VEGF-A (M2 markers) | Increased expression |
The benzamide scaffold is a key feature of many compounds active in the central nervous system. Various N-substituted benzamides are known to exhibit binding affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT3 receptors. nih.gov This receptor interaction is the basis for the antipsychotic effects of drugs like sulpiride (B1682569) and tiapride. mdpi.com
Derivatives incorporating both benzamide and piperidine (B6355638) moieties have been investigated for their interaction with other neuronal targets. For example, N-(4-fluorobenzyl)-4-(3-(piperidin-1-yl)indole-1-sulfonyl)benzamide is a high-potency ligand for cannabinoid CB1 receptors. nih.gov CB1 receptors are abundantly expressed in neuronal terminals and function to inhibit neurotransmitter release. nih.gov This suggests that appropriately substituted this compound analogues could modulate synaptic transmission. In vitro studies using human recombinant CB1 receptors showed that such compounds can potently inhibit functional [γ-³⁵S]GTP binding. nih.gov Other research has focused on the sigma-1 receptor (S1R), a molecular chaperone involved in cellular homeostasis, with benzamide derivatives being developed as S1R agonists. mdpi.com
Compounds containing a piperidine ring are recognized for their therapeutic potential, including antibacterial activity. biointerfaceresearch.com Several studies have demonstrated that novel piperidine and benzamide derivatives are active against both gram-positive and gram-negative bacteria.
Synthetic piperidine derivatives have been tested against Staphylococcus aureus (gram-positive) and Escherichia coli (gram-negative) using disc diffusion methods, showing significant zones of inhibition. biointerfaceresearch.com In some cases, the activity of these new compounds was comparable to the standard antibiotic chloramphenicol. biointerfaceresearch.com Other research on N-benzamide derivatives has confirmed antibacterial activity against Bacillus subtilis and E. coli, with some compounds showing minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL. nanobioletters.com Furthermore, compounds combining a benzenesulfonamide (B165840) structure with a pyridine (B92270) ring (related to piperidine) have also demonstrated broad antimicrobial activity against S. aureus, Salmonella typhi, and E. coli. researchgate.net
| Compound Class | Gram-Positive Bacteria Tested | Gram-Negative Bacteria Tested | Reference |
|---|---|---|---|
| Piperidine derivatives | Staphylococcus aureus | Escherichia coli | biointerfaceresearch.com |
| N-benzamide derivatives | Bacillus subtilis | Escherichia coli | nanobioletters.com |
| N-pyridin-3-yl-benzenesulfonamide | Staphylococcus aureus | Salmonella typhi, Escherichia coli | researchgate.net |
| Sulfonamide-piperidine derivatives | Not specified | Xanthomonas oryzae, Xanthomonas axonopodis (plant pathogens) | nih.gov |
The antiviral potential of compounds containing benzamide and heterocyclic fragments like piperidine has been an area of active research. mdpi.com While data on this compound itself is limited, related structures have shown promise in cell-based assays against a variety of viruses.
A series of novel N-Sulphonamidomethyl piperazinyl fluoroquinolones were screened for antiviral activity in Madin-Darby Canine Kidney (MDCK) cell cultures. nih.govnih.gov Specific compounds in this class were found to inhibit influenza A strains (H1N1, H5N1) and influenza B virus. nih.govnih.gov The same compounds were also tested for anti-HIV activity, where they were screened for their ability to inhibit the replication of HIV-1(IIIB) in MT-4 cells. nih.govnih.gov Other studies have reported on benzoic acid derivatives that possess antiviral activity against both wild-type and drug-resistant strains of influenza A (H1N1, H3N2) virus by inhibiting viral neuraminidase. mdpi.com The broad applicability of these scaffolds is highlighted in reviews that cover sulfonamide derivatives with heterocyclic components (including piperidine) as potential agents against coxsackievirus, enteroviruses, Ebola virus, and SARS-CoV-2. mdpi.com
Ex vivo Organ and Tissue Response Assessments
While most preclinical evaluations occur at the cellular level, some studies extend to ex vivo systems to understand the compound's effects on whole organs or tissues. A key aspect of this is assessing tissue distribution and target engagement.
In studies involving a radioiodinated N-benzylpiperidin-4-yl-iodobenzamide, tissue distribution was evaluated in nude mice bearing human prostate tumor xenografts. nih.gov These ex vivo analyses of harvested tissues showed that the compound cleared rapidly from blood and normal organs but exhibited high uptake and retention in tumor tissue at 4 and 24 hours post-injection. nih.gov The specificity of this uptake was confirmed by blocking studies, where co-administration of haloperidol, another high-affinity sigma receptor ligand, significantly reduced the concentration of the radiolabeled benzamide in the tumor. nih.gov
Furthermore, ex vivo machine perfusion (EVMP) of organs such as the heart represents a powerful platform for assessing the therapeutic potential of new compounds. nih.gov This technology allows for the evaluation of a drug's ability to mitigate injury, such as ischemia-reperfusion injury, in a controlled ex vivo environment. For instance, hearts from donors after circulatory death can be perfused ex vivo, and the levels of inflammatory cytokines like IL-6, TNF-α, and NF-κB in the tissue can be measured to assess the protective effects of a therapeutic agent. nih.gov This methodology provides a valuable tool for evaluating the organ-level anti-inflammatory and cytoprotective effects of novel benzamide compounds.
In vivo Pharmacological Effects in Non-Human Animal Models
Target Engagement Studies in Animal Models
No specific in vivo target engagement studies for this compound in animal models were identified in the reviewed literature.
Pharmacodynamic Biomarker Discovery and Validation
There is no available information on the discovery or validation of pharmacodynamic biomarkers related to the in vivo activity of this compound.
Investigation of Biological Pathway Modulation in in vivo Systems
Detailed studies on the modulation of biological pathways, such as the central nervous system or cardiovascular pathways, by this compound in in vivo systems are not present in the current body of scientific literature.
Exploratory Studies in Relevant Disease Models
No exploratory studies of this compound in relevant non-human disease models, including oncological models focusing on pathway inhibition, have been published.
Computational Chemistry and Advanced Molecular Modeling Studies
Ligand-Based Drug Design (LBDD) Approaches (e.g., Pharmacophore Modeling, QSAR)
Ligand-based drug design (LBDD) methods are employed when the three-dimensional structure of the biological target is unknown. nih.gov These approaches rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities.
Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of molecular features necessary for biological activity. dergipark.org.tr For derivatives of N-(piperidin-3-yl)benzamide, a pharmacophore model can be generated by aligning a set of active compounds and identifying common features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. bu.edu.egnih.gov For instance, studies on N-benzyl benzamide (B126) derivatives have utilized the "molecular comparative electron topology" (MCET) method to develop 3D pharmacophore models, which are then validated using docking techniques. nih.gov Such models serve as 3D queries to screen large chemical databases for novel molecules that fit the pharmacophoric requirements and are thus likely to be active. dergipark.org.tr
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. archivepp.comfrontiersin.org This allows for the prediction of activity for newly designed molecules before their synthesis. mdpi.com For scaffolds related to this compound, 2D and 3D-QSAR models have been developed. These models use various molecular descriptors, such as electronic, steric, and hydrophobic parameters, to correlate with biological endpoints. nih.gov For example, a QSAR analysis of bicyclo (aryl methyl) benzamides as GlyT1 inhibitors successfully created a predictive model using descriptors like electron affinity, molecular shape, and the number of hydrogen bond donors. mdpi.com The statistical quality of these models is rigorously validated to ensure their predictive power. frontiersin.orgmdpi.com
| LBDD Technique | Application Example for Benzamide/Piperidine (B6355638) Scaffolds | Key Descriptors/Features | Reference |
| Pharmacophore Modeling | Identification of essential features for melanogenesis inhibitors based on N-benzyl benzamide. nih.gov | Klopman index (local reactive descriptor), H-bond donors, aromatic rings. | nih.gov |
| 3D-QSAR | Analysis of 3-(4-benzylpiperidin-1-yl)propylamine congeners as CCR5 antagonists. nih.gov | Molecular Shape Analysis (MSA), Receptor Surface Analysis (RSA), Molecular Field Analysis (MFA). | nih.gov |
| 2D-QSAR | Prediction of inhibitory activity of Benzamidin compounds. archivepp.com | Genetic algorithms (GAs) for variable selection, pixels from 2D images. | archivepp.com |
| MLR-QSAR | Modeling of bicyclo (aryl methyl) benzamides as GlyT1 inhibitors. mdpi.com | Electron affinity (αe), Total energy (TE), Hydrogen Bond Donors (HBD). | mdpi.com |
Structure-Based Drug Design (SBDD) Methodologies (e.g., Molecular Docking, MD Simulations)
When the 3D structure of the target protein is available, structure-based drug design (SBDD) provides a powerful, direct approach to inhibitor design.
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity. walshmedicalmedia.com For the this compound scaffold, docking studies are crucial for understanding key interactions within the active site. A notable study on N-(piperidin-3-yl)pyrimidine-5-carboxamides as renin inhibitors demonstrated how a rational SBDD approach could dramatically enhance potency. researchgate.net The study used docking to guide the introduction of a basic amine on the piperidine ring to interact with catalytic aspartic acids and to optimize substituents that bind in the S1/S3 pockets of the enzyme. researchgate.net Similarly, docking has been applied to various benzamide derivatives to predict their binding modes and affinities against targets like cyclooxygenase-2 (COX-2) and the main protease of SARS-CoV-2. walshmedicalmedia.comresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic nature of protein-ligand interactions over time, offering a more realistic view than static docking poses. irb.hr For N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors, MD simulations were used to assess the stability of the docked poses and to confirm that crucial hydrogen bond interactions with the target's backbone were maintained throughout the simulation. peerj.com These simulations can reveal the importance of specific functional groups, such as the imidazolinyl and phenyl groups in benzimidazole (B57391) derivatives, in the mechanism of binding to the active site. irb.hr
| SBDD Technique | Application Example for Benzamide/Piperidine Scaffolds | Target Protein | Key Findings | Reference |
| Molecular Docking | Design of potent renin inhibitors. researchgate.net | Renin | Introduction of a basic amine on the piperidine ring led to a 65,000-fold increase in potency. researchgate.net | researchgate.net |
| Molecular Docking | Virtual screening of pyridine (B92270)–thiourea derivatives. mdpi.com | DNA gyrase B | Identified compounds with high docking scores and favorable drug-like properties. mdpi.com | mdpi.com |
| MD Simulations | Stability analysis of ROCK1 inhibitors. peerj.com | Rho-associated kinase-1 (ROCK1) | Confirmed the stability of key hydrogen bonds between the ligand and residues K105 and M156. peerj.com | peerj.com |
| MD Simulations | Elucidation of binding mechanism for DPP III inhibitors. irb.hr | Dipeptidyl peptidase III (DPP III) | Revealed the importance of imidazolinyl and phenyl groups for stable binding in the active site. irb.hr | irb.hr |
Homology Modeling and De Novo Protein Structure Prediction for Novel Targets
In many cases, an experimentally determined structure of a target protein is not available. Here, computational modeling can generate a reliable 3D structure.
Homology Modeling: This technique builds a 3D model of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). nih.govnih.gov This approach was successfully used to model the 3D structure of Plasmodium falciparum adenylosuccinate lyase (PfADSL), a potential antimalarial drug target. nih.govnih.gov The resulting model was then used for molecular docking studies with designed benzimidazole derivatives to predict their binding affinities and interaction modes. nih.govnih.gov The quality and reliability of the generated model are critical and are assessed using various validation tools. researchgate.net
De Novo Protein Structure Prediction: For truly novel targets with no known homologous structures, de novo or ab initio methods can predict the 3D structure from the sequence alone. While computationally intensive, these methods are becoming increasingly accurate and are essential for exploring new biological space and designing inhibitors against novel therapeutic targets.
In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Preclinical Research Applications
A significant number of drug candidates fail during development due to poor pharmacokinetic properties. researchgate.net Predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties using computational models early in the discovery process is crucial for prioritizing compounds with a higher likelihood of success. mdpi.comresearchgate.net
For derivatives of this compound, various web-based tools and software are used to predict key ADME parameters. mdpi.comresearchgate.net For example, the SwissADME and pkCSM web services can calculate properties like human intestinal absorption, blood-brain barrier (BBB) permeability, interaction with cytochrome P450 (CYP) enzymes, and potential toxicity. mdpi.comresearchgate.net Studies on benzimidazole and benzamide derivatives have used these tools to evaluate drug-likeness based on rules like Lipinski's Rule of Five and to predict potential liabilities such as hERG inhibition or hepatotoxicity. mdpi.commdpi.com This in silico profiling helps researchers select and optimize compounds with favorable ADME characteristics for further preclinical testing. researchgate.netnih.gov
| ADME Parameter | Prediction Method | Importance in Drug Design | Example Application | Reference |
| Absorption | Human Intestinal Absorption (%) | Predicts oral bioavailability. | Calculated for benzamide derivatives using pkCSM database. mdpi.com | mdpi.com |
| Distribution | Blood-Brain Barrier (BBB) Permeability | Determines if a compound can reach CNS targets. | Predicted for benzimidazole-piperazine derivatives to assess CNS effects. researchgate.net | researchgate.net |
| Metabolism | CYP Enzyme Inhibition/Substrate | Predicts potential drug-drug interactions. | Evaluated for sulfonamide derivatives using in silico tools. nih.gov | nih.gov |
| Excretion | (Often inferred from metabolism and solubility) | Influences dosing regimen and potential for accumulation. | --- | --- |
| Toxicity | AMES Toxicity, hERG Inhibition, Hepatotoxicity | Flags potential safety concerns early. | Assessed for new benzamide derivatives using computational models. mdpi.com | mdpi.com |
Cheminformatics Applications for Virtual Screening and Compound Prioritization
Cheminformatics combines computational methods with chemical information to support drug discovery. A primary application is virtual screening, which involves computationally screening large libraries of compounds to identify those likely to bind to a target. researchgate.net
Ligand-Based Virtual Screening (LBVS): This approach uses a known active molecule as a reference to search for other compounds in a database with similar 2D or 3D features. nih.gov Techniques include similarity searching based on chemical fingerprints or shape, and pharmacophore-based screening, where a 3D pharmacophore model is used as a filter to find molecules with the correct arrangement of chemical features. researchgate.netnih.gov
Structure-Based Virtual Screening (SBVS): When a target structure is known, SBVS uses molecular docking to screen large compound libraries against the protein's binding site. researchgate.net This method evaluates the steric and energetic fit of thousands or millions of molecules, ranking them based on their predicted binding scores. researchgate.net The top-scoring compounds are then selected for experimental testing, significantly reducing the number of compounds that need to be synthesized or purchased and tested. This approach allows for the efficient prioritization of compounds and the discovery of novel chemical scaffolds for further development.
Metabolism and Pharmacokinetic Investigations Preclinical, Non Human Focus
In vitro Metabolic Stability Studies (e.g., Liver Microsomal Stability, Hepatocyte Stability)
Liver Microsomal Stability: The primary objective of this assay is to evaluate the susceptibility of N-(piperidin-3-yl)benzamide to metabolism by Phase I enzymes, primarily the cytochrome P450 (CYP) superfamily, which are abundant in liver microsomes. nih.gov The compound would be incubated with liver microsomes from various preclinical species (e.g., rat, mouse, dog, monkey) in the presence of necessary cofactors like NADPH. nih.gov The concentration of the parent compound is monitored over time using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net The rate of disappearance is used to calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint), which help predict the compound's hepatic clearance in vivo. nih.govdundee.ac.ukspringermedizin.de For analogous piperidine-derived amides, such studies have shown that metabolic stability can be influenced by structural modifications. nih.gov
Hepatocyte Stability: To gain a more comprehensive understanding of metabolic stability, this compound would be incubated with intact hepatocytes from preclinical species. Hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes, offering a more complete picture of the compound's metabolic fate compared to microsomes alone. dls.com Similar to microsomal assays, the decline in the parent compound's concentration over time is measured to determine in vitro clearance. This model helps to identify if both Phase I and Phase II pathways contribute significantly to the compound's metabolism.
Identification and Characterization of Major Metabolites in Preclinical Species
To understand the biotransformation pathways of this compound, studies are conducted to identify the chemical structures of its major metabolites. nih.gov Following incubation with in vitro systems like liver microsomes or hepatocytes, or after administration to animal models, samples (e.g., plasma, urine, feces) are collected and analyzed. rrpharmacology.ru High-resolution mass spectrometry is a key analytical technique used to detect and propose structures for potential metabolites based on their mass-to-charge ratio. nih.gov Common metabolic pathways for similar structures often involve oxidation (hydroxylation) on the piperidine (B6355638) or benzamide (B126) rings or dealkylation. nih.govnih.gov The definitive characterization of these metabolites would involve comparison with synthetically created reference standards.
Assessment of Cytochrome P450 Inhibition and Induction Potential
CYP Inhibition: These studies are crucial for predicting the potential for drug-drug interactions (DDIs). nih.gov this compound would be co-incubated with human liver microsomes and specific probe substrates for major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). criver.commdpi.com A reduction in the formation of the probe substrate's metabolite would indicate that this compound is an inhibitor of that specific CYP enzyme. nih.gov Both direct and time-dependent inhibition would be assessed to understand the mechanism and potential clinical significance of any inhibitory effects. nih.gov
CYP Induction: The potential of this compound to increase the expression of CYP enzymes is typically evaluated using cultured primary hepatocytes from preclinical species and humans. criver.com Hepatocytes are treated with the compound, and changes in the mRNA levels and metabolic activity of key CYP enzymes, such as CYP1A2, CYP2B6, and CYP3A4, are measured. nih.gov Significant induction can enhance the metabolism of co-administered drugs, potentially reducing their efficacy. mdpi.com
Plasma Protein Binding Characteristics in Relevant Non-Human Species
The extent to which this compound binds to plasma proteins like albumin and alpha-1-acid glycoprotein is a critical pharmacokinetic parameter. nih.gov According to the "free drug theory," only the unbound fraction of a drug is available to interact with its target and be cleared from the body. nih.gov The plasma protein binding of the compound would be determined in plasma from various preclinical species (e.g., mouse, rat, dog) using techniques such as equilibrium dialysis or ultrafiltration. For structurally related compound classes, such as benzenesulfonamides, high levels of plasma protein binding (>99.5%) have been observed in mouse plasma. nih.gov Determining the unbound fraction across different species is essential for accurately interpreting efficacy and toxicology data.
Tissue Distribution Studies in Animal Models (e.g., brain penetration, organ-specific accumulation)
Tissue distribution studies are performed in animal models, typically rats or mice, to understand how this compound distributes throughout the body after administration. nih.gov These studies reveal whether the compound accumulates in specific organs or tissues, such as the liver, kidneys, or heart. nih.gov For compounds intended to act on the central nervous system (CNS), assessing brain penetration is particularly important. nih.gov This is often expressed as the brain-to-plasma concentration ratio. researchgate.net Studies on structurally similar compounds, such as N-[(3S)-pyrrolidin-3-yl]benzamides, have demonstrated good CNS penetration. nih.gov Techniques like quantitative whole-body autoradiography or LC-MS/MS analysis of homogenized tissues are used to quantify drug concentrations in various organs. nih.govmdpi.com
Interdisciplinary Integration and Applications of N Piperidin 3 Yl Benzamide in Academic Research
Development as Chemical Probes for Biological Systems
The N-(piperidin-3-yl)benzamide core is a well-established fragment in structure-based drug design, particularly for developing chemical probes to investigate enzyme active sites. A chemical probe is a small molecule used to study and manipulate a biological system by selectively interacting with a specific protein target. The development of potent and selective inhibitors for the aspartyl protease renin is a primary example of its application.
Researchers have utilized the this compound scaffold as a foundational element for creating highly specific renin inhibitors. In these probes, the basic amine of the piperidine (B6355638) ring is crucial for forming key interactions with the two aspartic acid residues in the enzyme's catalytic site researchgate.net. By systematically modifying the benzamide (B126) portion and adding other functional groups, scientists have developed probes that can explore the S1 and S3 binding pockets of renin, leading to a significant enhancement in inhibitory activity researchgate.netnih.gov. This fragment-based approach allows for the creation of tool compounds that help map the topology of the enzyme's active site and understand the molecular interactions necessary for potent inhibition.
Contributions to Understanding Complex Biological Pathways
The use of chemical probes based on the this compound structure has been instrumental in advancing the understanding of complex biological pathways, most notably the Renin-Angiotensin-Aldosterone System (RAAS). The RAAS pathway is a critical regulator of blood pressure and fluid balance, and its dysregulation is implicated in cardiovascular diseases nih.goveoinobrien.org.
Renin catalyzes the rate-limiting step in this cascade. By using highly potent inhibitors derived from the this compound scaffold, researchers can effectively block the pathway at its origin eoinobrien.org. This allows for detailed investigation into the downstream physiological effects of RAAS inhibition. Studies using these compounds have helped elucidate the role of renin in the progression of hypertension and related cardiovascular and renal diseases, providing a deeper understanding of the pathway's function in both health and disease nih.gov.
Furthermore, derivatives of this scaffold have been synthesized to probe other significant pathways. For instance, related benzamide compounds bearing piperidine groups have been developed to target the Hedgehog (Hh) signaling pathway by inhibiting the Smoothened (Smo) receptor, which is crucial in embryonic development and oncology nih.gov. Although these are more complex derivatives, the foundational benzamide-piperidine structure is key to their activity.
Role in the Discovery of Novel Biological Targets
The this compound framework has played a role in the discovery and validation of new biological targets through its inclusion in screening libraries for drug discovery. Fragment-based screening, where small, simple molecules are tested for binding to a target, often identifies scaffolds like this compound as starting points for developing more potent molecules researchgate.net.
One of the most prominent examples is the identification of renin as a druggable target for hypertension. While renin has long been known, the development of orally bioavailable, non-peptide small molecule inhibitors validated it as a practical therapeutic target eoinobrien.org. The N-(piperidin-3-yl)pyrimidine-5-carboxamide series, which evolved from an initial this compound-like fragment, led to compounds with remarkable potency, demonstrating the value of this scaffold in target validation and lead optimization researchgate.netnih.gov.
Patents also indicate the use of this compound derivatives in developing treatments for cardiovascular diseases, such as atherosclerosis, by reducing plasma levels of LDL-cholesterol and triglycerides wipo.intgoogle.com. This suggests the scaffold is being used to probe novel targets within lipid metabolism and transport pathways. Additionally, the benzamide functional group is a known zinc-binding group, and derivatives have been designed based on the structure of Entinostat (MS-275) to act as Histone Deacetylase (HDAC) inhibitors for cancer treatment, highlighting the scaffold's utility in exploring this class of enzymes as therapeutic targets nih.govresearchgate.netresearchgate.net.
Applications in Conjugate Chemistry and Bioconjugation Studies (e.g., metal complexation studies)
The structural features of this compound, specifically the presence of nitrogen and oxygen atoms with lone pairs of electrons, make it a potential ligand for forming coordination complexes with metal ions. The study of such metal complexes is a significant area of research, as complexation can enhance the biological activity of organic compounds tsijournals.com.
While direct studies on the metal complexation of this compound are not extensively documented, research on analogous structures provides a strong basis for its potential applications. For example, studies on N-(piperidinobenzyl)benzamide and other benzamide derivatives have shown that they can form stable complexes with transition metals like copper(II) and cobalt(II) tsijournals.com. In these complexes, the amide and piperidine moieties can participate in coordinating the metal ion. The resulting metal complexes have been shown to possess enhanced antibacterial activity compared to the free ligands tsijournals.com. The principles from these studies suggest that this compound could similarly be used as a ligand to create novel metal-based therapeutic or diagnostic agents, representing a promising area for future research.
Methodological Advancements in Chemical Synthesis and Analytical Techniques
The widespread interest in this compound and its derivatives has driven advancements in both synthetic and analytical chemistry. The synthesis of this compound and its analogs typically involves the coupling of a benzoic acid derivative with a 3-aminopiperidine derivative. Methodological improvements have focused on making this amide bond formation more efficient and high-yielding. Common modern techniques involve the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) researchgate.netrsc.org. The development of robust synthetic routes is crucial for producing the quantities of material needed for biological screening and lead optimization mdpi.com.
The characterization of this compound and its derivatives relies on a suite of modern analytical techniques. These methods are essential for confirming the structure, purity, and physicochemical properties of the synthesized compounds. Standard techniques reported in the literature include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the detailed molecular structure researchgate.netresearchgate.net.
Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity researchgate.netajol.info.
Infrared (IR) Spectroscopy : Used to identify characteristic functional groups, such as the amide C=O and N-H stretches researchgate.net.
These analytical methods are fundamental to the quality control and characterization of this compound-based compounds in academic and industrial research.
Data Tables
Table 1: Physicochemical Properties of (R)-N-(piperidin-3-yl)benzamide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₆N₂O | nih.gov |
| Molecular Weight | 204.27 g/mol | nih.gov |
| XLogP3 | 1.3 | nih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 2 | nih.gov |
| Exact Mass | 204.126263138 Da | nih.gov |
| Topological Polar Surface Area | 41.1 Ų | nih.gov |
Data computed by PubChem.
Table 2: Example of Biological Activity for a Derivative Based on the this compound Scaffold
| Compound | Target | IC₅₀ (nM) | Description | Source |
|---|---|---|---|---|
| Compound 14 | Human Renin | < 1 | A potent renin inhibitor developed from the N-(piperidin-3-yl)pyrimidine-5-carboxamide series. | researchgate.net |
Note: Compound 14 is a derivative where the benzamide is replaced by a pyrimidine-5-carboxamide, illustrating the scaffold's utility in developing highly potent enzyme inhibitors.
Future Research Directions and Unexplored Avenues for N Piperidin 3 Yl Benzamide Research
Exploration of Underexplored Biological Activities and Target Classes
While the N-(piperidin-3-yl)benzamide scaffold has been investigated for certain biological targets, a significant opportunity lies in screening this compound and its analogs against a wider array of target classes. High-throughput screening (HTS) and high-content screening (HCS) campaigns can be employed to uncover novel biological activities. For instance, derivatives of the closely related N-arylpiperidine-3-carboxamide have been identified as inducers of a senescence-like phenotype in melanoma cells, suggesting a potential avenue for anticancer research. nih.gov
Future research should systematically explore the effects of this compound on various enzyme families, receptor types, and signaling pathways that have not yet been investigated. This could include, but is not limited to, kinases, proteases, G-protein coupled receptors (GPCRs), and ion channels. A broader understanding of the compound's biological activity profile could reveal unexpected therapeutic applications. asianpubs.orgcyberleninka.ru
Development of Advanced In vitro and In vivo Models for Mechanistic Studies
To gain deeper insights into the mechanisms of action of this compound, the development and application of advanced preclinical models are crucial. Traditional two-dimensional (2D) cell cultures often fail to replicate the complexity of human tissues, leading to a high rate of failure for drug candidates in clinical trials. miami.edu
Advanced In vitro Models: Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment for studying drug effects. frontiersin.orgmdpi.comresearchgate.netnih.gov These models can better mimic cell-cell and cell-matrix interactions, as well as the nutrient and oxygen gradients found in vivo. nih.gov Furthermore, microfluidic "organ-on-a-chip" platforms can be used to create microphysiological systems that replicate the function of human organs, allowing for more accurate predictions of drug efficacy and toxicity. miami.edunu.edu.kznih.govnih.govdynamic42.com
Advanced In vivo Models: The use of humanized animal models, in which human cells or tissues are engrafted into immunodeficient mice, can provide a more accurate assessment of the efficacy and safety of this compound derivatives in a human-like biological context. nih.govimedpub.com These models are particularly valuable for studying immuno-oncology drugs and other therapeutics that target the human immune system.
| Model Type | Description | Potential Application for this compound Research |
| Spheroids | Self-assembled 3D aggregates of cells. | Investigating anti-tumor effects and penetration of this compound analogs in a tumor-like microenvironment. |
| Organoids | 3D cell cultures derived from stem cells that mimic the structure and function of an organ. | Studying the efficacy and toxicity of this compound derivatives on specific organs, such as the liver or kidney. miami.edu |
| Organ-on-a-Chip | Microfluidic devices containing living cells that replicate the key functions of human organs. nu.edu.kznih.gov | Assessing the pharmacokinetics and pharmacodynamics of this compound in a multi-organ system. dynamic42.com |
| Humanized Mice | Immunodeficient mice engrafted with human cells or tissues. nih.govimedpub.com | Evaluating the interaction of this compound with the human immune system and its efficacy in human disease models. |
Application of Artificial Intelligence and Machine Learning in Analog Design
Reinforcement learning, a type of ML, can be coupled with 3D molecular modeling to design compounds that fit optimally into the binding site of a target protein. arxiv.org This approach can accelerate the identification of potent and selective inhibitors. ML algorithms can also be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of virtual compounds, allowing for the early identification of candidates with favorable pharmacokinetic profiles.
Investigation of Polypharmacology and Multi-Target Modulators
The traditional "one drug, one target" paradigm is increasingly being challenged by the recognition that many diseases are complex and involve multiple biological pathways. Polypharmacology, the ability of a single drug to interact with multiple targets, is now seen as a desirable attribute for treating such diseases. The this compound scaffold is a promising starting point for the design of multi-target modulators.
For example, research into piperidine-based renin inhibitors has shown the potential for this scaffold to be optimized for potent and selective activity. nih.govnih.govresearchgate.netresearchgate.net Future research could explore the design of this compound derivatives that simultaneously modulate multiple targets within a disease-relevant pathway. This could lead to the development of more effective and durable therapies. The design of dual or multi-target drugs can also help to minimize drug interaction risks and improve patient adherence. nih.gov
Expansion into Novel Synthetic Methodologies and Sustainable Chemistry
The development of novel and sustainable synthetic methodologies for the preparation of this compound and its derivatives is crucial for both laboratory-scale research and large-scale production. Green chemistry principles should be integrated into the synthetic process to minimize environmental impact. researchgate.netnih.govfigshare.comrasayanjournal.co.in
This includes the use of safer solvents, renewable starting materials, and catalytic reactions that reduce waste and energy consumption. rasayanjournal.co.in Techniques such as microwave-assisted synthesis, ultrasonic synthesis, and multicomponent reactions can lead to higher yields, shorter reaction times, and simplified workup procedures. rasayanjournal.co.inajchem-a.com The development of efficient and environmentally friendly synthetic routes will facilitate the exploration of a wider chemical space for this compound analogs. rsc.org
| Green Chemistry Approach | Description | Relevance to this compound Synthesis |
| Use of Greener Solvents | Replacing hazardous organic solvents with more environmentally benign alternatives like water or bio-based solvents. | Reduces the environmental footprint of the synthesis process. |
| Catalytic Methods | Employing catalysts to increase reaction efficiency and reduce the need for stoichiometric reagents. | Minimizes waste generation and can lead to more selective reactions. rasayanjournal.co.in |
| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reaction rates. | Can significantly shorten reaction times and improve yields. rasayanjournal.co.in |
| Multicomponent Reactions | Combining three or more reactants in a single step to form a complex product. | Increases synthetic efficiency and reduces the number of purification steps. rasayanjournal.co.in |
| Flow Chemistry | Performing reactions in a continuous flow system rather than in a batch reactor. | Offers better control over reaction parameters and can improve safety and scalability. |
Leveraging Proteomics and Metabolomics for Deeper Biological Understanding
Proteomics and metabolomics are powerful "omics" technologies that can provide a global view of the changes in proteins and metabolites in a biological system in response to a drug. These approaches can be used to identify the cellular targets of this compound and to elucidate its mechanism of action.
Proteomics: Chemoproteomic profiling can be used to identify the proteins that are covalently modified by reactive this compound analogs, providing direct evidence of target engagement. sigmaaldrich.com Global proteomic analysis of cells treated with this compound can reveal changes in protein expression and post-translational modifications, offering insights into the downstream signaling pathways affected by the compound. nih.govnih.govresearchgate.net
Metabolomics: Metabolomic profiling can identify changes in the levels of endogenous metabolites in response to this compound treatment. This can provide a functional readout of the compound's biological activity and can help to identify biomarkers of drug response. By understanding the metabolic perturbations caused by the compound, researchers can gain a more comprehensive understanding of its physiological effects.
By systematically pursuing these future research directions, the scientific community can unlock the full therapeutic potential of the this compound scaffold and develop novel and effective treatments for a range of human diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-(piperidin-3-yl)benzamide derivatives, and how are intermediates validated?
- Methodological Answer : A common approach involves alkylation of aniline derivatives with 3-N-Boc-piperidone, followed by benzoylation using substituted benzoyl chlorides. For example, 2,4-dichloro-N-(4-chlorophenyl)-N-(piperidin-3-yl)benzamide hydrochloride was synthesized via Boc deprotection with HCl after benzoylation, achieving 58% yield . Validation typically employs HPLC purification, H NMR, and ESI-MS to confirm intermediate structures and final product purity .
Q. How is the structural conformation of this compound derivatives characterized crystallographically?
- Methodological Answer : X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. SHELX programs are robust for small-molecule refinement, particularly for high-resolution or twinned data, while ORTEP-3 provides graphical interfaces for analyzing bond angles and torsional strain .
Q. What in vitro assays are used to screen this compound derivatives for kinase inhibition activity?
- Methodological Answer : Kinase inhibition is assessed via ATP-competitive assays (e.g., fluorescence polarization) against targets like Akt1/Akt2. For example, Hu7691, a derivative, showed 24-fold selectivity for Akt1 over Akt2 using molecular dynamics simulations and enzymatic profiling .
Advanced Research Questions
Q. How can synthetic challenges such as low yields in piperidinylbenzamide alkylation steps be systematically addressed?
- Methodological Answer : Optimizing reaction conditions (solvent polarity, temperature, and catalysts) is critical. Evidence from multi-step syntheses suggests using polar aprotic solvents (e.g., DMF) at 60–80°C to enhance nucleophilic substitution efficiency. Parallel reaction screening (e.g., microwave-assisted synthesis) can also mitigate steric hindrance in bulky derivatives .
Q. What strategies resolve contradictions in HDAC inhibition data for benzamide derivatives across brain regions?
- Methodological Answer : Regional selectivity may arise from differential blood-brain barrier permeability or HDAC isoform expression. MS-275, a benzamide HDAC inhibitor, showed frontal cortex-selective Ac-H3 elevation due to tissue-specific pharmacokinetics. Chromatin immunoprecipitation (ChIP) assays are recommended to map histone-acetylation patterns at target promoters (e.g., RELN, GAD67) .
Q. How are computational tools applied to design selective Akt inhibitors based on this compound scaffolds?
- Methodological Answer : Dihedral angle optimization and molecular dynamics simulations guide conformational restriction. For Hu7691, rigidifying the piperidine ring reduced off-target effects, improving Akt1 selectivity. In silico docking (e.g., AutoDock Vina) validated binding to Akt1’s hydrophobic cleft, aligning with kinase profiling data .
Q. What analytical workflows reconcile discrepancies between in vitro and in vivo efficacy of benzamide-based Akt inhibitors?
- Methodological Answer : Pharmacokinetic-pharmacodynamic (PK/PD) modeling integrates parameters like plasma half-life, tissue distribution, and metabolite profiling. For Hu7691, LC-MS/MS quantified drug levels in tumor vs. skin tissues, explaining reduced cutaneous toxicity despite potent Akt inhibition .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
